molecular formula C9H13NO4 B12884924 (1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid CAS No. 402580-13-6

(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid

Cat. No.: B12884924
CAS No.: 402580-13-6
M. Wt: 199.20 g/mol
InChI Key: FGUXCGYZWZZFRA-AXMZGBSTSA-N
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Description

(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of carboxylic acid groups through oxidation reactions. The reaction conditions often require precise control of temperature, pH, and reaction time to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing catalysts and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and lead to the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in sectors such as pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of (1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid include other cyclopentane and pyrrole derivatives, such as:

  • Cyclopentane-1,2-dicarboxylic acid
  • Pyrrole-2-carboxylic acid
  • Octahydroindole-2-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its fused ring structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a compound of particular interest in various research fields.

Properties

CAS No.

402580-13-6

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

(3S,3aS,5S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3,5-dicarboxylic acid

InChI

InChI=1S/C9H13NO4/c11-8(12)4-1-5-3-10-7(9(13)14)6(5)2-4/h4-7,10H,1-3H2,(H,11,12)(H,13,14)/t4-,5-,6-,7-/m0/s1

InChI Key

FGUXCGYZWZZFRA-AXMZGBSTSA-N

Isomeric SMILES

C1[C@@H](C[C@H]2[C@@H]1CN[C@@H]2C(=O)O)C(=O)O

Canonical SMILES

C1C(CC2C1CNC2C(=O)O)C(=O)O

Origin of Product

United States

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